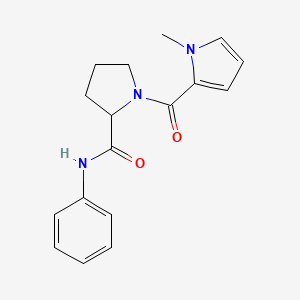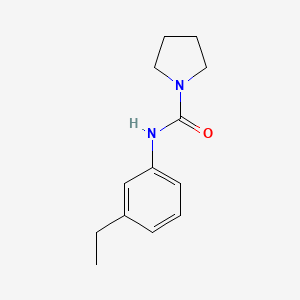
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-derived synthetic cannabinoids and has been found to have similar effects to other cannabinoids such as THC.
Wirkmechanismus
The mechanism of action of 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide involves activation of CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has also been found to have anti-inflammatory and analgesic effects, which may have potential therapeutic applications.
Biochemical and physiological effects:
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has been found to have similar effects to other cannabinoids such as THC, including altered perception, mood, and cognition. This compound has also been found to have anti-inflammatory and analgesic effects, which may have potential therapeutic applications in conditions such as chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using synthetic cannabinoids such as 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide is the potential for off-target effects and toxicity, which may affect the validity of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of synthetic cannabinoids in conditions such as chronic pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of new synthetic cannabinoids with improved specificity and reduced toxicity. Overall, 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide and other synthetic cannabinoids have the potential to be valuable tools for scientific research and may have important therapeutic applications in the future.
Synthesemethoden
The synthesis of 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide involves the reaction of 1-(1-methylpyrrole-2-carbonyl)-2-methylaminoethane with 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to have high affinity for CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.
Eigenschaften
IUPAC Name |
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-11-5-10-15(19)17(22)20-12-6-9-14(20)16(21)18-13-7-3-2-4-8-13/h2-5,7-8,10-11,14H,6,9,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDGCHMKAAREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)

![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)

![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)

![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)